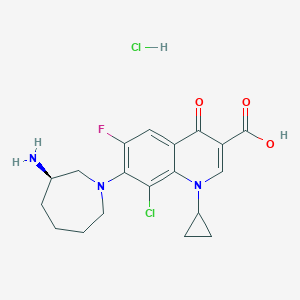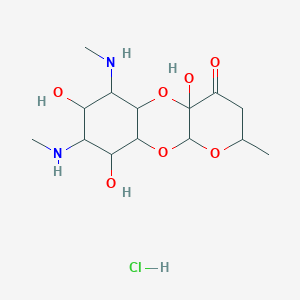![molecular formula C21H45N5O11S B000562 (3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid CAS No. 1405-41-0](/img/structure/B562.png)
(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gentamicin is an aminoglycoside antibiotic that is widely used to treat various bacterial infections. It is particularly effective against gram-negative bacteria and is often used in severe infections such as bone infections, endocarditis, pelvic inflammatory disease, meningitis, pneumonia, urinary tract infections, and sepsis . Gentamicin was first discovered and isolated from the bacterium Micromonospora purpurea in 1963 and has since become a crucial antibiotic in medical practice .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gentamicin is naturally produced by the bacterium Micromonospora purpurea. The antibiotic is collected from the culture of the bacterium by perforating the cell wall . The production process involves fermentation, where the bacterium is cultured under specific conditions to produce gentamicin. The fermentation broth is then processed to extract and purify the antibiotic.
Industrial Production Methods: In industrial settings, gentamicin is produced through large-scale fermentation. The bacterium Micromonospora purpurea is grown in bioreactors under controlled conditions. After fermentation, the broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate and purify gentamicin .
Analyse Des Réactions Chimiques
Types of Reactions: Gentamicin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the derivatization with Hantzsch reagent, which involves the primary amino group at the pyranose ring of gentamicin .
Common Reagents and Conditions:
Oxidation: Gentamicin can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles that can replace specific functional groups in the gentamicin molecule.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of gentamicin derivatives with altered functional groups .
Applications De Recherche Scientifique
Gentamicin has a wide range of scientific research applications:
Mécanisme D'action
Gentamicin exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding disrupts the ability of the ribosome to accurately read messenger RNA, leading to the production of defective proteins and ultimately causing bacterial cell death . The primary molecular targets are the ribosomal RNA and associated proteins, which are essential for bacterial protein synthesis .
Comparaison Avec Des Composés Similaires
Tobramycin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Amikacin: Known for its effectiveness against gentamicin-resistant bacterial strains.
Neomycin: Primarily used for topical applications due to its toxicity when administered systemically.
Gentamicin remains a vital antibiotic in the fight against bacterial infections, with ongoing research aimed at improving its efficacy and reducing its side effects.
Propriétés
Numéro CAS |
1405-41-0 |
|---|---|
Formule moléculaire |
C21H45N5O11S |
Poids moléculaire |
575.7 g/mol |
Nom IUPAC |
(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4)/t9?,10-,11+,12-,13+,14+,15-,16?,17+,18-,19-,20?,21+;/m1./s1 |
Clé InChI |
NWQISSNHRDDWRM-KFSSRJMVSA-N |
SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O |
SMILES isomérique |
CC([C@@H]1CC[C@H]([C@H](O1)OC2[C@H](C[C@H]([C@@H]([C@H]2O)OC3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O |
SMILES canonique |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O |
Color/Form |
White amorphous powder |
melting_point |
102-108 °C 105 °C (decomposition) |
Description physique |
Solid |
Pictogrammes |
Irritant; Health Hazard |
Solubilité |
Freely soluble in water Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons 1.26e+01 g/L |
Synonymes |
NSC-82261, SCH9724 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















